molecular formula C19H19N7 B2510539 N4-(3,4-dimethylphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105205-43-3

N4-(3,4-dimethylphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2510539
CAS No.: 1105205-43-3
M. Wt: 345.41
InChI Key: ZTPVBOAGMQMMIC-UHFFFAOYSA-N
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Description

N4-(3,4-dimethylphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C19H19N7 and its molecular weight is 345.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N4-(3,4-dimethylphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific kinases. It interacts with enzymes such as TrkA kinase, where it binds to the active site and inhibits its activity . This interaction is characterized by high selectivity and potency, making it a valuable tool in studying kinase-related pathways and diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving TrkA kinase . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell proliferation, differentiation, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of TrkA kinase, inhibiting its activity and preventing downstream signaling . This inhibition can lead to reduced phosphorylation of target proteins, altering cellular responses and gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure can lead to sustained inhibition of kinase activity, affecting cellular processes such as proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s bioavailability and efficacy. Understanding these pathways is essential for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation, impacting its overall activity and effectiveness. The compound’s ability to reach target sites within the body is a critical factor in its therapeutic application.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications direct it to particular compartments or organelles, where it exerts its inhibitory effects. Understanding its subcellular distribution is vital for elucidating its mechanism of action and optimizing its use in therapeutic settings.

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-6-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7/c1-12-6-7-14(9-13(12)2)23-17-16-11-22-26-18(16)25-19(24-17)21-10-15-5-3-4-8-20-15/h3-9,11H,10H2,1-2H3,(H3,21,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPVBOAGMQMMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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